molecular formula C7H13NO2 B2615422 rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine CAS No. 1993218-15-7

rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine

Cat. No.: B2615422
CAS No.: 1993218-15-7
M. Wt: 143.18 g/mol
InChI Key: PMVVAENUEIYCPG-UHFFFAOYSA-N
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Description

“rel-(4aR,8aR)-Octahydro-2H-pyrido [4,3-b][1,4]oxazine” is a heterocyclic organic compound . The IUPAC name is “(4aR,8aR)-octahydro-2H-pyrido [4,3-b] [1,4]oxazine” and it has a molecular weight of 142.2 .


Synthesis Analysis

The synthesis of 1,4-oxazines has been reported to start from simple α-amino ketones and diazo pyruvates under mild reaction conditions . This transformation is efficiently catalyzed by RuCl3 through a tandem N–H insertion/cyclization sequence via an enol formation .


Molecular Structure Analysis

The molecular structure of “rel-(4aR,8aR)-Octahydro-2H-pyrido [4,3-b][1,4]oxazine” is characterized by one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .


Chemical Reactions Analysis

The chemical reactions of 1,4-oxazines involve a tandem N–H insertion/cyclization sequence via an enol formation . This transformation is efficiently catalyzed by RuCl3 .


Physical and Chemical Properties Analysis

The physical form of “rel-(4aR,8aR)-Octahydro-2H-pyrido [4,3-b][1,4]oxazine” is oil . It has a molecular weight of 142.2 . More specific physical and chemical properties like melting point, boiling point, density, etc., are not available in the retrieved resources.

Safety and Hazards

The safety information for “rel-(4aR,8aR)-Octahydro-2H-pyrido [4,3-b][1,4]oxazine” includes hazard statements H315, H318, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine involves the cyclization of a substituted pyranone with an amine in the presence of an acid catalyst.", "Starting Materials": [ "2-hydroxy-3-methoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "ethylamine", "acetic acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of sodium hydroxide to form 3-(2-hydroxy-3-methoxyphenyl)-3-oxopropanoic acid ethyl ester.", "Step 2: Cyclization of 3-(2-hydroxy-3-methoxyphenyl)-3-oxopropanoic acid ethyl ester with ammonium acetate in the presence of acetic acid to form 4-(2-hydroxy-3-methoxyphenyl)-2-oxo-2,3,4,5-tetrahydrofuran-3-carboxylic acid ethyl ester.", "Step 3: Reduction of 4-(2-hydroxy-3-methoxyphenyl)-2-oxo-2,3,4,5-tetrahydrofuran-3-carboxylic acid ethyl ester with ethylamine in the presence of acetic acid to form rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine.", "Step 4: Purification of the product by recrystallization from ethanol." ] }

CAS No.

1993218-15-7

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1,2,3,4a,5,7,8,8a-octahydropyrano[3,4-b][1,4]oxazine

InChI

InChI=1S/C7H13NO2/c1-3-9-5-7-6(1)8-2-4-10-7/h6-8H,1-5H2

InChI Key

PMVVAENUEIYCPG-UHFFFAOYSA-N

SMILES

C1COCC2C1NCCO2

Canonical SMILES

C1COCC2C1NCCO2

solubility

not available

Origin of Product

United States

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